molecular formula C15H10Cl2N2O3S2 B2390868 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 438034-35-6

3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2390868
CAS No.: 438034-35-6
M. Wt: 401.28
InChI Key: OURLBXLRZVYJCS-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound is characterized by the presence of dichloro and methylsulfonyl groups attached to a benzothiazole ring, which may contribute to its unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide are not fully understood yet. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

The cellular effects of this compound are also not fully known. Some thiazole derivatives have shown significant anti-inflammatory and analgesic activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the key mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) involves the suppression of the cyclooxygenase (COX) enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzothiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The dichloro groups can be introduced by treating the compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond by reacting the dichloro-methylsulfonyl benzothiazole intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a simpler structure.

    2-Aminobenzothiazole: Contains an amino group instead of the methylsulfonyl group.

    6-Methylsulfonylbenzothiazole: Lacks the dichloro groups.

Uniqueness

3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both dichloro and methylsulfonyl groups, which may enhance its biological activity and chemical stability compared to similar compounds. This combination of functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)11-2-3-12-13(7-11)23-15(18-12)19-14(20)8-4-9(16)6-10(17)5-8/h2-7H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURLBXLRZVYJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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